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Compound of Interest

Compound Name: 3-(Octylthio)propanenitrile

Cat. No.: B15077870

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Octylthio)propanenitrile, a
long-chain aliphatic nitrile. Due to the limited availability of specific experimental data for this
compound, this guide combines computed data with established chemical principles and data
from analogous compounds to offer valuable insights for research and development.

Chemical and Physical Properties

The following tables summarize the known and computed properties of 3-
(Octylthio)propanenitrile.

Table 1: General and Computed Physical Properties
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Property Value Source
CAS Number 35652-59-6 PubChem[1]
Molecular Formula C11H21NS PubChem[1]
Molecular Weight 199.36 g/mol PubChem[1]
IUPAC Name 3-(octylsulfanyl)propanenitrile PubChem[1]
3-(Octylthio)propionitrile, 1-(2-

Synonyms C)Eanoithylt)r:)io)ZCtane ( PubChemll]
XLogP3 4 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 9 PubChem[1]
Exact Mass 199.13947085 PubChem[1]
Topological Polar Surface Area  49.1 A2 PubChem[1]
Heavy Atom Count 13 PubChem[1]

Table 2: Predicted Spectroscopic Data (Based on Analogous Compounds)
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Spectroscopy

Expected Features

1H NMR

Signals corresponding to the octyl chain protons
(CHs, -(CHz)e-), and the two methylene groups
of the propanenitrile backbone (-S-CH2-CHz-
CN).

13C NMR

Resonances for the eight distinct carbons of the
octyl group, the two methylene carbons of the

propanenitrile group, and the nitrile carbon.

IR Spectroscopy

A characteristic sharp absorption band for the
nitrile group (C=N) is expected around 2240-
2260 cm™.

Mass Spectrometry

The molecular ion peak (M*) would be observed
at m/z = 199. Fragmentation patterns would
likely involve cleavage of the C-S and C-C
bonds of the alkyl chain.

Experimental Protocols

Synthesis: Michael Addition of 1-Octanethiol to

Acrylonitrile

A plausible and efficient method for the synthesis of 3-(Octylthio)propanenitrile is the base-

catalyzed Michael addition of 1-octanethiol to acrylonitrile. This reaction is a well-established

method for the formation of 3-thioethers.

Materials:

1-Octanethiol

Acrylonitrile

Triethylamine (or another suitable base catalyst)

Dichloromethane (or another suitable aprotic solvent)
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Anhydrous sodium sulfate

Deionized water

Saturated sodium bicarbonate solution

Brine

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere,
dissolve 1-octanethiol (1.0 equivalent) in dichloromethane.

Add triethylamine (0.1 equivalents) to the solution.

Cool the mixture to 0°C using an ice bath.

Slowly add acrylonitrile (1.1 equivalents) dropwise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature. Stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium
bicarbonate solution and brine.

Separate the organic layer and dry it over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude
product.

Purify the crude product by vacuum distillation or column chromatography on silica gel.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15077870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Purification
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Caption: Proposed workflow for the synthesis and purification of 3-(Octylthio)propanenitrile.

Biological Activity and Toxicology (General for
Aliphatic Nitriles)

While no specific biological activity has been reported for 3-(Octylthio)propanenitrile, the
toxicology of aliphatic nitriles is an area of interest for drug development professionals. The
toxicity of many aliphatic nitriles is associated with their metabolic conversion to cyanide.[2]

The primary mechanism involves the cytochrome P450-mediated oxidation of the carbon atom
alpha to the nitrile group, which forms an unstable cyanohydrin. This cyanohydrin can then
decompose to release a cyanide ion and an aldehyde.[2] The liberated cyanide can then inhibit
cellular respiration by binding to cytochrome c oxidase in the mitochondria.[2]

It is important to note that the rate and extent of cyanide release, and therefore the toxicity, can
vary significantly depending on the specific structure of the nitrile.[1] For many nitrile-containing
pharmaceuticals, the nitrile group is metabolically stable and does not release cyanide.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15077870?utm_src=pdf-body-img
https://www.benchchem.com/product/b15077870?utm_src=pdf-body
https://www.benchchem.com/product/b15077870?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK224931/
https://www.ncbi.nlm.nih.gov/books/NBK224931/
https://www.ncbi.nlm.nih.gov/books/NBK224931/
https://pubmed.ncbi.nlm.nih.gov/6287676/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15077870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratgry

Check Availability & Pricing

Metabolism of Aliphatic Nitriles
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Caption: Generalized metabolic pathway for the potential toxicity of aliphatic nitriles.
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Structural and Spectroscopic Relationships

The structure of 3-(Octylthio)propanenitrile directly correlates with its expected spectroscopic

features. Understanding these relationships is crucial for the characterization of the molecule.

( 3-(Octylthio)propanenitrile
K CH3(CH2)7SCH2CH2CN

y

Octyl Group
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)
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Caption: Relationship between the structure of 3-(Octylthio)propanenitrile and its expected

spectral features.

Conclusion

3-(Octylthio)propanenitrile is a chemical for which detailed experimental data is not widely

available. This guide provides a foundational understanding of its properties, a plausible

synthetic route, and insights into its potential metabolic fate based on the chemistry of

analogous compounds. For researchers and drug development professionals, this information

can serve as a starting point for further investigation, synthesis, and evaluation of this and

related long-chain aliphatic nitriles. It is recommended that any synthesis and handling of this

compound be performed with appropriate safety precautions in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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